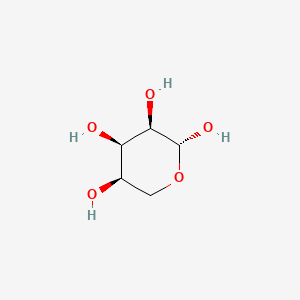

beta-D-Ribopyranose

Descripción general

Descripción

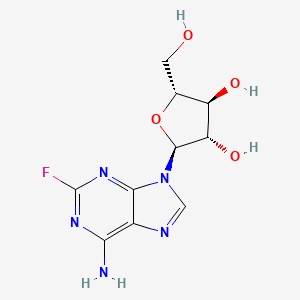

Beta-D-Ribopyranose is a type of pentose, a monosaccharide containing five carbon atoms . It is a small molecule and is classified as experimental . It is also known as D-ribose and Ribopyranose .

Molecular Structure Analysis

The molecular formula of Beta-D-Ribopyranose is C5H10O5 . It has an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da . The InChI Key is SRBFZHDQGSBBOR-TXICZTDVSA-N .Chemical Reactions Analysis

Beta-D-Ribopyranose is involved in metabolic processes that occur in cells. It is an essential component of nucleic acids, forming the basis for genetic information storage and flow . It is also involved in numerous catalytic processes, including chemical energy production and storage, where it serves as cofactors or coribozymes .Physical And Chemical Properties Analysis

Beta-D-Ribopyranose is a stable compound. In a water solution at standard conditions, D-ribose exists in an equilibrium of four cyclic (five- or six-membered) hemiacetal forms, namely, α- and β-D-ribofuranose and α- and β-D-ribopyranose, and the latter forms are more stable .Aplicaciones Científicas De Investigación

Electron Attachment and Bond Breaking

Beta-D-Ribopyranose, when subjected to gas-phase electron attachment, displays significant fragmentation, indicating its potential utility in understanding molecular dynamics and electron-induced processes. This insight is particularly relevant for studies in molecular physics and chemistry (Baccarelli et al., 2007).

Interaction with Metal Ions

The compound has been shown to interact with metal ions such as Pr3+, forming complexes with distinct configurations. This property is significant for research in crystallography and metal-ion interactions (Lu & Guo, 2006).

DNA Binding Properties

Beta-D-Ribopyranose derivatives have been observed to bind with DNA, suggesting their potential application in biochemical research, particularly in the study of DNA interactions and molecular biology (Ma, Yin, & Wang, 2009).

Conformational Studies

Research on the conformational aspects of Beta-D-Ribopyranose, including its equilibrium and structural properties, provides valuable insights into carbohydrate chemistry and molecular structure analysis (Durette, Horton, & Bhacca, 1969).

Synthesis and Characterization

The synthesis of Beta-D-Ribopyranosylamine and its structural analysis via X-ray diffraction are crucial for studies in organic synthesis and crystallography (Rajsekhar, Rao, & Guionneau, 2003).

Cross-Pairing in Oligonucleotides

Beta-D-Ribopyranose derivatives demonstrate efficient cross-pairing in oligonucleotide systems, which is fundamental for research in nucleic acids and potential applications in genetic engineering and molecular biology (Jungmann et al., 1999).

Enzymatic Reactions and Applications

The compound's interaction with enzymes like beta-galactosidase, and its role in assay methods, highlights its significance in enzymology and biochemical assay development (Gong et al., 2009).

NMR Applications in Monosaccharide Configuration

Beta-D-Ribopyranose's role in NMR studies, particularly in understanding monosaccharide configuration changes, is crucial for advancements in NMR technology and carbohydrate chemistry (Ryu et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Beta-D-Ribopyranose and its derivatives play a crucial role in life processes in all known organisms. Their universal function in encoding genetic information and cellular catalysis strongly suggests their essential role in the origins of life . Future research may focus on further understanding the role of N-ribosides in biological systems, especially in the context of the origin of life and its further evolution .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316622 | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7296-60-8 | |

| Record name | β-D-Ribopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Ribopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Ribopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-RIBOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.